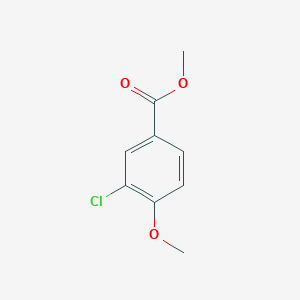

Methyl 3-chloro-4-methoxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINQDVFQCCFACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191345 | |

| Record name | Methyl 3-chloro-p-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37908-98-8 | |

| Record name | Methyl 3-chloro-4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37908-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-p-anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloro-p-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-chloro-p-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-CHLORO-P-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98MMD5668R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-4-methoxybenzoate (CAS: 37908-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-methoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis. Its structural features, including a chloro group and a methoxy group on the benzene ring, make it a versatile intermediate for the preparation of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications in drug discovery, with a focus on its relevance as a scaffold for kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37908-98-8 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₉ClO₃ | [1][3][4] |

| Molecular Weight | 200.62 g/mol | [1][3][4] |

| Appearance | Solid | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Chloro-4-methoxybenzoic acid methyl ester, Methyl 3-chloro-p-anisate | [4] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1] |

Synthesis

A common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-chloro-4-methoxybenzoic acid, using methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-chloro-4-methoxybenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methoxybenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.[3][9]

Purification

Recrystallization is a common technique for purifying solid organic compounds.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethyl acetate/hexanes)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

In an Erlenmeyer flask, add the crude product and a small amount of the chosen solvent.

-

Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize yield, the flask can be placed in an ice bath after initial crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Spectral Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ (methoxy) |

| ~3.9 | s | 3H | -OCH₃ (ester) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~158 | Ar-C-OCH₃ |

| ~132 | Ar-C |

| ~129 | Ar-C |

| ~123 | Ar-C-Cl |

| ~122 | Ar-C |

| ~111 | Ar-C |

| ~56 | -OCH₃ (methoxy) |

| ~52 | -OCH₃ (ester) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aromatic and methyl) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1250, ~1050 | C-O stretch (ester and ether) |

| ~800-600 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 200/202 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 169/171 | [M - OCH₃]⁺ |

| 141/143 | [M - COOCH₃]⁺ |

Applications in Drug Development

Benzoic acid derivatives are prevalent scaffolds in medicinal chemistry. The presence of the chloro and methoxy groups on this compound provides handles for further synthetic modifications, making it a valuable starting material for the synthesis of biologically active molecules.[7][10][11][12]

Role as an Intermediate for Kinase Inhibitors

Derivatives of substituted benzoic acids have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR).[1][2][13][14] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the development of numerous cancers.[2][13] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are an important class of anti-cancer therapeutics.[1][2][13][14] The scaffold of this compound can be elaborated through various chemical reactions to generate compounds that can fit into the ATP-binding pocket of EGFR and disrupt its function.

Safety Information

This compound is classified as a warning substance.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its straightforward synthesis via Fischer esterification and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents, including kinase inhibitors targeting pathways such as EGFR. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers in the field of drug discovery and development.

References

- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. epfl.ch [epfl.ch]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 12. srinichem.com [srinichem.com]

- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-chloro-4-methoxybenzoate, a valuable chemical intermediate. This document collates available data on its identity, physical characteristics, and spectral properties. Detailed experimental protocols for the determination of these properties and a potential synthetic route are also presented. The information herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic ester. Its fundamental identifiers and key physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 37908-98-8 | |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Melting Point | 93-97 °C | |

| Boiling Point | 289.0 ± 20.0 °C (Predicted) | |

| SMILES | COC1=C(C=C(C=C1)C(=O)OC)Cl | [1] |

| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | [1] |

Table 1: Chemical Identity and Physical Properties of this compound

Spectroscopic Data

At the time of this publication, publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is limited. However, predicted mass spectrometry data for various adducts is available.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 201.03130 | 136.3 |

| [M+Na]⁺ | 223.01324 | 146.4 |

| [M-H]⁻ | 199.01674 | 140.7 |

| [M+NH₄]⁺ | 218.05784 | 156.9 |

| [M+K]⁺ | 238.98718 | 144.1 |

| [M]⁺ | 200.02347 | 142.0 |

| [M]⁻ | 200.02457 | 142.0 |

Table 2: Predicted Mass Spectrometry Data for this compound[1]

Experimental Protocols

This section outlines standard experimental methodologies for the determination of key physicochemical properties and a general procedure for the synthesis of methyl benzoates.

Synthesis of this compound

A potential synthetic route for this compound involves the esterification of 3-chloro-4-methoxybenzoic acid with methanol in the presence of an acid catalyst.[2]

Materials:

-

3-chloro-4-methoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (5%)

-

Methylene Chloride

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 0.1 mol of 3-chloro-4-methoxybenzoic acid in 40 mL of methanol.

-

Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while stirring.

-

Set up the apparatus for reflux and heat the mixture for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add 50 mL of methylene chloride.

-

Wash the organic layer with 20 mL of 5% sodium carbonate solution to neutralize any unreacted acid. The unreacted 3-chloro-4-methoxybenzoic acid can be recovered from the aqueous layer by acidification with concentrated HCl.[2]

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by distillation or recrystallization.

Synthesis workflow for this compound.

Melting Point Determination (Capillary Method)

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the substance is completely molten.

Apparatus:

-

Melting point apparatus with a heating block and a thermometer/digital temperature probe.

-

Glass capillary tubes (sealed at one end).

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the capillary tube with the sample to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first signs of melting are observed (T1).

-

Record the temperature at which the entire sample has melted (T2).

-

The melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place the capillary tube, sealed end up, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the assembly in the Thiele tube filled with oil, ensuring the sample is below the oil level.

-

Heat the side arm of the Thiele tube gently.

-

A slow stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

As the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination (OECD Guideline 105)

The flask method is generally suitable for substances with a solubility of 10⁻² g/L or higher.[3][4][5]

Procedure:

-

A predetermined amount of the substance is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).

-

After equilibrium is reached, the mixture is centrifuged or filtered to separate the undissolved solid.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Spectroscopic Analysis

3.5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

If the sample contains solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

3.5.2. Infrared (IR) Spectroscopy

-

For solid samples (KBr pellet):

-

Grind a small amount of the sample with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

-

-

For solutions:

-

Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂).

-

Inject the solution into a liquid cell.

-

Acquire the IR spectrum.

-

3.5.3. Mass Spectrometry (MS)

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe, GC-MS, LC-MS).

-

Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum.

General analytical workflow for compound characterization.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, derivatives of methoxybenzoic acid have shown a range of biological effects. For instance, some derivatives have been investigated for their potential as anticancer agents by targeting cell survival pathways like the Akt/NFκB signaling pathway.[6] Other related compounds have demonstrated antimicrobial and antioxidant properties.[6] Further research is required to elucidate the specific biological profile of this compound.

Potential biological activities of methoxybenzoic acid derivatives.

Conclusion

This technical guide consolidates the available physicochemical data for this compound. While core identifying information and some physical properties are established, further experimental work is needed to fully characterize this compound, particularly in the areas of solubility in various solvents and comprehensive spectroscopic analysis. The provided experimental protocols offer standardized approaches for obtaining this missing data, which will be crucial for its effective use in research and drug development.

References

- 1. PubChemLite - this compound (C9H9ClO3) [pubchemlite.lcsb.uni.lu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. methyl 3-chloro-4-hydroxy-5-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 6. benchchem.com [benchchem.com]

Methyl 3-chloro-4-methoxybenzoate molecular structure and weight

An In-depth Technical Guide to Methyl 3-chloro-4-methoxybenzoate

This technical guide provides a comprehensive overview of the molecular structure, weight, and other key chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Structure

This compound is an organic compound with the chemical formula C9H9ClO3.[1][2] It is also known by other names such as Benzoic acid, 3-chloro-4-methoxy-, methyl ester, and methyl 3-chloro-p-anisate.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C9H9ClO3 | [1][2] |

| Molecular Weight | 200.62 g/mol | [2] |

| Monoisotopic Mass | 200.02402 Da | [1] |

| CAS Number | 37908-98-8 | [2] |

| SMILES | COC1=C(C=C(C=C1)C(=O)OC)Cl | [1] |

| InChI | InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3 | [1] |

| InChIKey | PINQDVFQCCFACD-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and the covalent bonds between them.

Experimental Protocols

A representative procedure for a related compound, methyl 3-chloro-4-hydroxy-5-methoxybenzoate, involves the reaction of the corresponding alcohol substrate with methanol in the presence of a catalyst like potassium carbonate at an elevated temperature (e.g., 55°C) for an extended period (e.g., 24 hours).[3] After the reaction is complete, the mixture is cooled, and the catalyst is filtered off.[3] The solvent is then removed under vacuum, and the resulting ester is purified using column chromatography.[3] Product verification is typically performed using GC-MS and NMR spectroscopy.[3]

References

Technical Guide: Spectral Analysis of Methyl 3-chloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-chloro-4-methoxybenzoate, a key chemical intermediate. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₉H₉ClO₃. It is a monosubstituted benzoate ester.

Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Below are the predicted and experimental data for ¹H and ¹³C NMR of this compound.

¹H NMR Spectral Data

| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 1 | 7.97 | d | 2.2 | H-2 |

| 2 | 7.85 | dd | 8.6, 2.2 | H-6 |

| 3 | 6.95 | d | 8.6 | H-5 |

| 4 | 3.90 | s | - | -OCH₃ (methoxy) |

| 5 | 3.89 | s | - | -OCH₃ (ester) |

¹³C NMR Spectral Data

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | 165.7 | C=O (ester) |

| 2 | 158.0 | C-4 |

| 3 | 132.8 | C-6 |

| 4 | 129.6 | C-2 |

| 5 | 122.9 | C-1 |

| 6 | 111.9 | C-5 |

| 7 | 111.4 | C-3 |

| 8 | 56.3 | -OCH₃ (methoxy) |

| 9 | 52.3 | -OCH₃ (ester) |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra of substituted methyl benzoates is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 10-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 0-220 ppm.

-

Employ proton decoupling to simplify the spectrum.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000 | Medium | Aromatic C-H stretch |

| ~ 2950, 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~ 1725 | Strong | C=O stretch (ester) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | Asymmetric C-O-C stretch (ester and ether) |

| ~ 1100 | Strong | Symmetric C-O-C stretch (ester and ether) |

| ~ 820 | Strong | C-H out-of-plane bending (aromatic) |

| ~ 760 | Medium | C-Cl stretch |

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum is as follows:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Thin Film: If the sample is a low-melting solid or an oil, it can be pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The predicted mass spectrum of this compound shows several characteristic adducts.[1]

| Adduct | m/z (Predicted) |

| [M]+ | 200.02347 |

| [M+H]+ | 201.03130 |

| [M+Na]+ | 223.01324 |

| [M-H]- | 199.01674 |

Fragmentation Pathway:

Caption: A possible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.

-

Employ a temperature program to elute the compound of interest.

-

-

Mass Spectrometry:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionize the sample molecules using electron impact (typically at 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with spectral databases for confirmation.

References

A Technical Guide to the Solubility of Methyl 3-chloro-4-methoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 3-chloro-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the predicted solubility of this compound in a range of common organic solvents and provides detailed experimental protocols for its quantitative determination.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | The polar carbonyl group of acetone interacts favorably with the polar groups of the ester. |

| Ethyl Acetate | High | As an ester itself, ethyl acetate has a similar polarity profile, promoting miscibility. | |

| Tetrahydrofuran (THF) | High | The ether linkage and overall polarity of THF make it a good solvent for this compound. | |

| Acetonitrile | Moderate to High | The polar nitrile group can interact with the polar functionalities of the solute. | |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |

| Polar Protic | Methanol | Moderate to High | The hydroxyl group of methanol can hydrogen bond with the oxygen atoms of the ester and ether groups. |

| Ethanol | Moderate to High | Similar to methanol, ethanol's polarity and hydrogen bonding ability facilitate dissolution. | |

| Non-Polar | Hexane | Low | The significant difference in polarity between the non-polar alkane and the polar solute limits solubility. |

| Toluene | Low to Moderate | The aromatic nature of toluene may offer some favorable pi-stacking interactions with the benzene ring of the solute, but the overall polarity difference is a limiting factor. | |

| Diethyl Ether | Moderate | While less polar than other oxygenated solvents, the ether linkage provides some compatibility. | |

| Chlorinated | Dichloromethane (DCM) | High | The polarity and ability of DCM to engage in dipole-dipole interactions make it an effective solvent. |

| Chloroform | High | Similar to dichloromethane, chloroform is a good solvent for moderately polar organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental methods are recommended.

Gravimetric Method

This is a standard and reliable method for determining the solubility of a solid in a liquid.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, re-weigh the container with the solid residue.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL) or moles per liter (mol/L).

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small amounts of material are available.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the analyte

-

Volumetric flasks and pipettes

-

Calibration standards of this compound of known concentrations

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Steps 1-5).

-

Prepare a series of calibration standards by dissolving known amounts of this compound in the solvent to create solutions of varying, known concentrations.

-

Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area (or height) against concentration.

-

Withdraw a sample of the supernatant from the saturated solution and dilute it with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the experimental temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Gravimetric method for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For mission-critical applications, it is imperative that the predicted solubilities are confirmed through rigorous experimental determination using the protocols outlined herein.

A Technical Guide to the Purity and Analytical Standards of Methyl 3-chloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the purity and analytical standards for Methyl 3-chloro-4-methoxybenzoate (CAS No: 37908-98-8), a key intermediate in pharmaceutical synthesis. This guide outlines typical quality specifications, potential impurities, and detailed analytical methodologies for quality control and assurance.

Physicochemical and Purity Specifications

This compound is a white solid organic compound. As a critical pharmaceutical intermediate, its purity is paramount to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). High-purity intermediates are essential to prevent the introduction of unwanted side products in subsequent synthetic steps. A typical purity specification for pharmaceutical intermediates is ≥97%, with high-quality grades often exceeding 99%.

| Parameter | Specification |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥ 99.0% |

| Purity (by GC) | ≥ 99.0% |

| Melting Point | 90-94 °C |

| Identity (by ¹H NMR) | Conforms to structure |

| Water Content (Karl Fischer) | ≤ 0.5% |

| Residual Solvents | Meets ICH Q3C limits |

| Heavy Metals | ≤ 10 ppm |

Potential Impurity Profile

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. A common synthetic route involves the chlorination of methyl p-anisate. Another route is the esterification of 3-chloro-4-methoxybenzoic acid.

Potential Impurities:

-

Starting Materials:

-

3-chloro-4-methoxybenzoic acid

-

Methyl p-anisate (p-anisoic acid methyl ester)

-

-

Isomeric Impurities:

-

Methyl 2-chloro-4-methoxybenzoate

-

Methyl 5-chloro-4-methoxybenzoate

-

-

Over-chlorinated Products:

-

Methyl 3,5-dichloro-4-methoxybenzoate

-

-

Residual Solvents:

-

Methanol, Toluene, Dichloromethane (depending on the synthesis and purification process)

-

Analytical Methodologies

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of this compound. The following are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Experimental Protocol:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-450 amu.

-

Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of this compound. Quantitative NMR (qNMR) can be employed for highly accurate purity determination.

¹H NMR (400 MHz, CDCl₃):

-

δ 8.04 (d, J = 2.1 Hz, 1H)

-

δ 7.93 (dd, J = 8.6, 2.1 Hz, 1H)

-

δ 6.94 (d, J = 8.6 Hz, 1H)

-

δ 3.95 (s, 3H)

-

δ 3.89 (s, 3H)

¹³C NMR (100 MHz, CDCl₃):

-

δ 166.0, 158.1, 132.8, 130.8, 122.5, 121.2, 111.4, 56.4, 52.3

Quantitative ¹H NMR (qNMR) Protocol for Purity Assay:

-

Instrumentation: NMR spectrometer (≥ 400 MHz).

-

Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal that does not overlap with the analyte signals.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Accurately weigh a suitable amount of the internal standard.

-

Dissolve both in a precise volume of CDCl₃ in an NMR tube.

-

-

Acquisition Parameters:

-

Use a 90° pulse.

-

Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for small molecules) to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

-

-

Data Processing:

-

Apply appropriate phasing and baseline correction.

-

Integrate a well-resolved, unique signal for both the analyte and the internal standard.

-

-

Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Conclusion

The quality of this compound as a pharmaceutical intermediate is ensured through the implementation of stringent purity specifications and the application of robust, validated analytical methods. A thorough understanding of the potential impurity profile, coupled with the use of orthogonal analytical techniques such as HPLC, GC-MS, and qNMR, provides a comprehensive quality control strategy. This ensures that the intermediate meets the high standards required for the synthesis of safe and effective pharmaceutical products.

An In-Depth Technical Guide to the Commercial Acquisition of Methyl 3-chloro-4-methoxybenzoate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for procuring Methyl 3-chloro-4-methoxybenzoate (CAS No. 37908-98-8), a key chemical intermediate in pharmaceutical and fine chemical synthesis. This document details commercial suppliers, pricing structures, purchasing specifications, quality control methodologies, and an experimental protocol for its application in synthetic chemistry.

Commercial Suppliers and Purchasing

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The primary suppliers are located in North America, Europe, and Asia. Below is a summary of major suppliers and their typical offerings.

| Supplier | Region | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Global | Inquire | 100 mg |

| HBCChem, Inc. | North America | 99.87% | 2 kg, 25 kg, 100 kg |

| Reagentia | Europe | Inquire | 1 g, 5 g, 10 g, 25 g |

| Aladdin Scientific | North America | 98% | 5 g, 10 g, 25 g, 50 g, Bulk |

| Acmec Biochemical | Asia | Inquire | Inquire |

| GLR Innovations | Asia | Inquire | Inquire |

| Chemos GmbH & Co. KG | Europe | Inquire | Inquire |

| Leap Chem Co., Ltd. | Asia | Inquire | Inquire |

| Dayang Chem (Hangzhou) Co.,Ltd. | Asia | Inquire | Inquire |

| Amadis Chemical Company Limited | Asia | Inquire | Inquire |

| Alfa (A Johnson Matthey Company) | Europe | 98% | Inquire |

Note: Purity levels and available quantities are subject to change and may vary by specific lot. It is recommended to contact the supplier directly for the most current information and to request a certificate of analysis.

Pricing Information

Pricing for this compound is dependent on the supplier, purity, and quantity ordered. The following table provides an illustrative price comparison based on currently available data. For bulk quantities, it is advisable to request a quote directly from the suppliers.

| Supplier | Quantity | Price (EUR) | Price (USD) |

| Sigma-Aldrich (Merck) | 100 mg | €165.00 | ~$178.00 |

| Reagentia | 1 g | €105.20 | ~$113.00 |

| Reagentia | 5 g | €160.89 | ~$173.00 |

| Reagentia | 10 g | €221.74 | ~$238.00 |

| Reagentia | 25 g | €340.35 | ~$366.00 |

| Aladdin Scientific | 5 g | - | $172.90 |

| Aladdin Scientific | 10 g | - | $275.90 |

| Aladdin Scientific | 25 g | - | $618.90 |

| Aladdin Scientific | 50 g | - | $996.90 |

Note: USD prices are approximate and based on the exchange rate at the time of writing.

Purchasing Workflow

The process of acquiring this compound for research purposes typically follows a standardized workflow, from initial supplier identification to final product receipt and quality verification.

Quality Control and Analytical Methods

Upon receipt, it is crucial to verify the identity and purity of this compound. A Certificate of Analysis (CoA) from the supplier should provide initial data. However, independent verification is recommended.

Certificate of Analysis Review

A typical CoA for this compound will include:

-

Product Name: this compound

-

CAS Number: 37908-98-8

-

Molecular Formula: C₉H₉ClO₃

-

Molecular Weight: 200.62 g/mol

-

Appearance: White to off-white solid

-

Purity (by HPLC or GC): Typically ≥98%

-

Identification (by ¹H NMR and/or Mass Spectrometry): Conforms to structure

-

Melting Point: Approximately 85-89 °C

-

Lot Number

-

Date of Analysis

Recommended Analytical Protocols

Objective: To determine the purity of this compound by HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase should be acidified with 0.1% formic acid or phosphoric acid to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Objective: To confirm the chemical structure of this compound.

Instrumentation and Conditions:

-

NMR Spectrometer: 300 MHz or higher.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Expected Chemical Shifts (in CDCl₃, approximate):

-

δ ~3.90 (s, 3H): Methoxy group protons (-OCH₃).

-

δ ~3.95 (s, 3H): Methyl ester protons (-COOCH₃).

-

δ ~6.95 (d, 1H): Aromatic proton ortho to the methoxy group.

-

δ ~7.80 (d, 1H): Aromatic proton ortho to the ester and chloro groups.

-

δ ~7.90 (dd, 1H): Aromatic proton between the chloro and ester groups.

Experimental Protocol: Synthesis of N-Benzyl-3-chloro-4-methoxybenzamide

This protocol details a representative amidation reaction using this compound as the starting material. This transformation is a common step in the synthesis of more complex molecules in drug discovery.

Reaction Scheme: this compound + Benzylamine → N-Benzyl-3-chloro-4-methoxybenzamide + Methanol

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.0 eq)

-

Sodium methoxide (catalytic amount, e.g., 0.1 eq)

-

Anhydrous Methanol (as solvent)

-

Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.01 g, 10 mmol) and anhydrous methanol (50 mL).

-

Stir the mixture until the solid is completely dissolved.

-

Add benzylamine (e.g., 2.14 g, 20 mmol) to the solution.

-

Add a catalytic amount of sodium methoxide (e.g., 54 mg, 1 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in toluene (50 mL) and wash with 1 M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-benzyl-3-chloro-4-methoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Safety, Handling, and Storage

Safety Precautions:

-

Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Handling:

-

In case of skin contact, wash immediately with plenty of soap and water.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled, move the person to fresh air and keep comfortable for breathing.

-

If swallowed, rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong bases.

This guide is intended to provide comprehensive technical information for the procurement and initial use of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

Methodological & Application

Application Notes and Protocols for the Synthesis of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib (Iressa®) is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2][3] This document provides a comprehensive guide to a laboratory-scale synthesis of gefitinib, commencing from the readily available starting material, methyl 3-hydroxy-4-methoxybenzoate. The protocol details a multi-step synthetic route encompassing alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[3][4][5][6][7] All quantitative data, including reagent quantities and reaction yields, are summarized in structured tables for clarity. Furthermore, this guide includes detailed experimental procedures and a diagram of the EGFR signaling pathway, the therapeutic target of gefitinib, to provide a complete scientific context for its synthesis and mechanism of action.

Introduction

Gefitinib, with the chemical name 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, is a first-generation EGFR tyrosine kinase inhibitor (TKI).[8] It functions by competitively binding to the ATP-binding site within the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling cascades.[1][2][9] This action effectively blocks pathways crucial for cancer cell proliferation, survival, and metastasis.[1][9][10] Gefitinib is particularly effective in the treatment of non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[1]

The synthesis of gefitinib can be achieved through various routes. The protocol outlined here is a practical and efficient method starting from methyl 3-hydroxy-4-methoxybenzoate, which offers a good overall yield.[3][4][5][6][7][11]

Synthetic Pathway Overview

The synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate is a multi-step process. The overall workflow is depicted below.

References

- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. ukm.my [ukm.my]

Application Notes and Protocols: Reaction of Methyl 3-chloro-4-methoxybenzoate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed cross-coupling of amines with aryl halides, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in medicinal chemistry and drug development, as the resulting arylamine structural motif is a key component in a vast array of biologically active compounds. Methyl 3-chloro-4-methoxybenzoate is a valuable building block, and its reaction with various primary and secondary amines provides access to a diverse range of 3-amino-4-methoxybenzoic acid derivatives. These derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, including antibiotics, antivirals, and anticancer agents. This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of this compound with a selection of amines.

Data Presentation: Reaction of Aryl Chlorides with Various Amines

The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl chlorides with a range of amines. While specific data for this compound is not widely tabulated, the presented data for analogous aryl chlorides provides a strong indication of the expected efficiency of these reactions. The choice of ligand, base, and solvent is critical for optimizing the reaction yield.

| Amine Type | Amine | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | n-Hexylamine | 4-Chlorotoluene | RuPhos | NaOtBu | Toluene | 100 | 2 | 95 |

| Cyclohexylamine | 4-Chlorotoluene | RuPhos | NaOtBu | Toluene | 100 | 2 | 96 | |

| Secondary Aliphatic | Morpholine | 4-Chlorotoluene | XPhos | NaOtBu | Toluene | Reflux | 6 | 94[1] |

| Piperidine | 4-Chloroanisole | PEPPSI-IPr | KHMDS | Toluene | 100 | 18 | ~90 (inferred) | |

| N-Methylpiperazine | 4-Chlorotoluene | RuPhos | NaOtBu | Toluene | 100 | 2 | 98 | |

| Primary Aromatic | Aniline | 4-Chlorotoluene | BrettPhos | NaOtBu | Toluene | 100 | 2 | 97 |

| 4-Methoxyaniline | 4-Chlorotoluene | BrettPhos | NaOtBu | Toluene | 100 | 2 | 98 | |

| Secondary Aromatic | N-Methylaniline | 4-Chlorotoluene | BrettPhos | NaOtBu | Toluene | 100 | 2 | 96 |

Note: The data in this table is based on typical conditions and yields reported for the Buchwald-Hartwig amination of similar aryl chlorides and may require optimization for this compound.

Experimental Protocols

The following is a representative protocol for the Buchwald-Hartwig amination of this compound with a secondary amine, such as morpholine. This protocol can be adapted for other primary and secondary amines with appropriate optimization of the ligand, base, and reaction conditions.

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

-

Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS))

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Standard glassware for workup and purification

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture at room temperature for 5-10 minutes to allow for catalyst activation.

-

Add this compound (1.0 equivalent) and the amine (e.g., morpholine, 1.2-1.5 equivalents) to the reaction mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired methyl 3-(amino)-4-methoxybenzoate derivative.

Mandatory Visualizations

References

Application Notes and Protocols: Methyl 3-chloro-4-methoxybenzoate as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-methoxybenzoate is a substituted aromatic carboxylate that serves as a valuable and versatile starting material in the synthesis of a variety of biologically active molecules. Its chemical structure, featuring a reactive ester group and a substituted phenyl ring with chloro and methoxy moieties, allows for a range of chemical transformations. The presence of the chloro and methoxy groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this building block particularly interesting for medicinal chemistry applications. These groups can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, including experimental protocols and data on biological activities.

Application 1: Synthesis of Andrographolide Derivatives as Potential Anticancer Agents

This compound has been utilized as a building block in the semisynthesis of andrographolide derivatives, which have shown promising cytotoxic activity against cancer cell lines. Andrographolide, a natural product, can be chemically modified at its hydroxyl groups to enhance its therapeutic properties. The 3-chloro-4-methoxybenzoyl moiety can be introduced via esterification to modulate the biological activity of the parent compound.

Quantitative Data: Cytotoxicity of Andrographolide Derivatives

While specific IC50 values for the 3-chloro-4-methoxybenzoyl derivative of andrographolide are not extensively reported, the following table presents data for a closely related analog, demonstrating the potential of this class of compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Andrographolide C-17 p-methoxy phenyl ester (8s) | A549 (Lung Carcinoma) | 6.6 | [1][2] |

| Andrographolide C-17 p-methoxy phenyl ester (8s) | PC-3 (Prostate Carcinoma) | 5.9 | [1][2] |

Experimental Protocol: Synthesis of Andrographolide 17-(3-chloro-4-methoxybenzoate)

This protocol describes the esterification of andrographolide at the C-17 position using 3-chloro-4-methoxybenzoic acid, which can be obtained from the hydrolysis of this compound.

Step 1: Hydrolysis of this compound to 3-chloro-4-methoxybenzoic acid

-

Materials: this compound, Sodium hydroxide (NaOH), Methanol (MeOH), Water (H₂O), Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to a pH of approximately 2.

-

The precipitated 3-chloro-4-methoxybenzoic acid is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Esterification of Andrographolide

-

Materials: Andrographolide, 3-chloro-4-methoxybenzoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve andrographolide (1.0 eq) in anhydrous dichloromethane.

-

Add 3-chloro-4-methoxybenzoic acid (1.2 eq), DCC (1.2 eq), and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired andrographolide 17-(3-chloro-4-methoxybenzoate).

-

Signaling Pathway: Apoptosis Induction by Andrographolide Derivatives

Andrographolide and its derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades.

Caption: Apoptotic pathway induced by andrographolide derivatives in cancer cells.

Application 2: Synthesis of Kinase Inhibitors (Representative Protocol)

Substituted benzoates are key intermediates in the synthesis of various kinase inhibitors. For instance, the synthesis of the EGFR inhibitor Gefitinib utilizes a multi-step pathway starting from a closely related analog, methyl 3-hydroxy-4-methoxybenzoate. This compound can serve as a starting material for analogous synthetic routes to produce novel kinase inhibitors. The following is a representative protocol for the synthesis of a quinazoline-based kinase inhibitor scaffold.

Experimental Workflow

Caption: Representative workflow for the synthesis of a kinase inhibitor scaffold.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Scaffold

Step 1: Nitration of this compound

-

Materials: this compound, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).

-

Procedure:

-

Cool a mixture of nitric acid and sulfuric acid to 0 °C.

-

Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the nitrated product.

-

Step 2: Reduction of the Nitro Group

-

Materials: Nitrated intermediate, Iron powder (Fe), Acetic acid (AcOH) or Hydrogen (H₂), Palladium on carbon (Pd/C), Ethanol (EtOH).

-

Procedure (using Fe/AcOH):

-

Suspend the nitrated intermediate in a mixture of ethanol and acetic acid.

-

Add iron powder portion-wise and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC. After completion, filter the hot reaction mixture through celite.

-

Concentrate the filtrate and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Step 3: Cyclization to the Quinazolinone Core

-

Materials: Amino-benzoate intermediate, Formamide.

-

Procedure:

-

Heat the amino-benzoate intermediate in an excess of formamide at 150-160 °C for 4-6 hours.

-

Cool the reaction mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the quinazolinone.

-

Step 4: Chlorination of the Quinazolinone

-

Materials: Quinazolinone intermediate, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃).

-

Procedure:

-

Reflux the quinazolinone in an excess of thionyl chloride or phosphorus oxychloride for 2-4 hours.

-

Remove the excess reagent by distillation under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) to obtain the chlorinated quinazoline.

-

Step 5: Amination to the Final Scaffold

-

Materials: Chloro-quinazoline intermediate, Substituted aniline.

-

Procedure:

-

Dissolve the chloro-quinazoline and a substituted aniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux for 4-8 hours.

-

Cool the mixture, and if a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.

-

Other Noted Applications

-

Anti-inflammatory Agents: this compound has been used in the synthesis of tetrahydronaphthalene derivatives which have shown potential as anti-inflammatory agents.[3]

-

Semiochemical: In a non-medicinal context, this compound has been identified as a semiochemical that inhibits the copulation behavior of Ixodes ricinus (L.) males, suggesting its potential use in pest control strategies.[4][5][6]

Conclusion

This compound is a readily accessible and versatile building block with demonstrated and potential applications in medicinal chemistry. Its utility in the synthesis of anticancer and anti-inflammatory agents highlights its importance for drug discovery and development. The provided protocols offer a foundation for the synthesis of novel compounds with therapeutic potential.

References

- 1. Site-Selective Synthesis of C-17 Ester Derivatives of Natural Andrographolide for Evaluation as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US7662821B2 - Tetrahydronaphthalene derivatives, process for their production and their use as anti-inflammatory agents - Google Patents [patents.google.com]

- 4. Naturally Occurring Organohalogen Compounds—A Comprehensive Review [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. avcr.cz [avcr.cz]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Methyl 3-chloro-4-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Methyl 3-chloro-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase and UV detection, providing a reproducible and accurate analytical procedure for quality control and research applications.

Introduction

This compound is a substituted benzoate derivative used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as it can directly impact the quality, safety, and efficacy of the final drug product. This document provides a detailed protocol for the analysis of this compound purity by HPLC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Predicted XlogP | 2.6 |

| Appearance | White to off-white solid |

Potential Impurities

The purity analysis of this compound should consider potential process-related impurities. Based on general synthetic routes for substituted benzoates, potential impurities may include, but are not limited to:

-

Starting Materials: 3-chloro-4-methoxybenzoic acid (incomplete esterification).

-

Isomers: Positional isomers of the chloro and methoxy groups on the benzoate ring.

-

By-products: Impurities arising from side reactions during chlorination or methylation steps.

-

Degradation Products: Products of hydrolysis or other degradation pathways.

Experimental Protocol

This protocol outlines the preparation of solutions and the operation of the HPLC system for the purity determination of this compound.

Materials and Reagents

-

This compound reference standard (≥99.5% purity)

-

This compound sample for analysis

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (≥98%)

-

Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system with a UV detector is required. The recommended chromatographic conditions are detailed in Table 2.

Table 2: HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Solution Preparation

-

Mobile Phase: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of water and add 1 mL of formic acid. Degas the solution by sonication for 15 minutes.

-

Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and prepare it in the same manner as the standard solution.

-

Blank Solution: Use the diluent as the blank.

System Suitability

Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

Table 3: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-